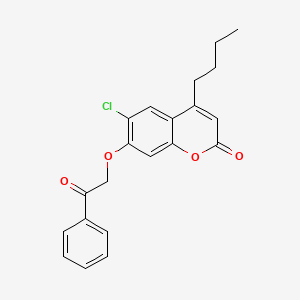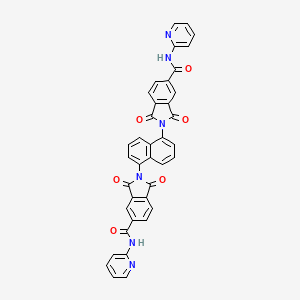
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, also known as Clotrimazole, is a synthetic antifungal medication used to treat various fungal infections. It was first synthesized in 1969 and has since become a widely used medication due to its broad-spectrum antifungal properties.
Wirkmechanismus
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the cell membrane, leading to fungal cell death.
Biochemical and Physiological Effects:
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been shown to have minimal toxicity and is well-tolerated by patients. However, it can cause some side effects, such as skin irritation and itching. It is also known to interact with other medications, so caution should be exercised when prescribing it.
Vorteile Und Einschränkungen Für Laborexperimente
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a widely used antifungal medication and has been extensively studied for its antifungal properties. It is readily available and relatively inexpensive, making it a popular choice for lab experiments. However, its broad-spectrum activity can also be a limitation, as it may not be specific enough for certain types of experiments.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one. These include:
1. Investigating its potential use in treating other conditions, such as cancer and Alzheimer's disease.
2. Developing more specific antifungal medications based on the mechanism of action of 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one.
3. Studying the effects of 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one on different types of fungi to better understand its broad-spectrum activity.
4. Investigating the potential for 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one to be used in combination with other medications to enhance its antifungal activity.
Conclusion:
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic antifungal medication that has become widely used due to its broad-spectrum antifungal properties. It is synthesized through a multistep process and works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. It has been extensively studied for its antifungal properties and has minimal toxicity. While it has some limitations, 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has many potential future directions for research, including investigating its potential use in treating other conditions and developing more specific antifungal medications.
Synthesemethoden
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is synthesized through a multistep process involving the condensation of 2-chlorobenzoic acid with 2-aminobenzophenone, followed by a Friedel-Crafts acylation reaction with butyric anhydride. The resulting product is then reacted with chloroacetyl chloride to form the chlorinated intermediate, which is then reacted with 2-hydroxyphenethylamine to produce 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been extensively studied for its antifungal properties and has been shown to be effective against a wide range of fungal infections, including those caused by Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. It has also been studied for its potential use in treating other conditions, such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-butyl-6-chloro-7-phenacyloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO4/c1-2-3-7-15-10-21(24)26-19-12-20(17(22)11-16(15)19)25-13-18(23)14-8-5-4-6-9-14/h4-6,8-12H,2-3,7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIMNSPUHKLAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5035632.png)

![ethyl 1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5035643.png)
![1-(2-chloro-6-nitrophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5035644.png)
![5-[2-(benzyloxy)-5-bromobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035647.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl 4-methylbenzenesulfonate](/img/structure/B5035681.png)
![N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5035687.png)
![N-{2-[(3-chloro-4-isobutoxybenzyl)thio]ethyl}guanidine sulfate](/img/structure/B5035699.png)

![1,5-dichloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5035709.png)
![6,8-dichloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5035711.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B5035738.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5035741.png)